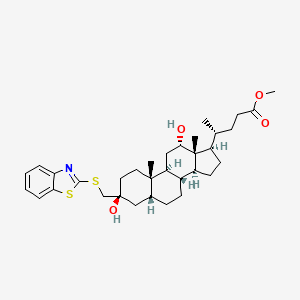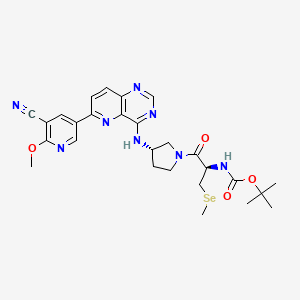
2-Methylbutyl isobutyrate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutyl isobutyrate-d7 is a deuterated compound, specifically labeled with deuterium, a stable isotope of hydrogen. This compound is used primarily in scientific research as a tracer for quantitation during the drug development process. The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylbutyl isobutyrate-d7 is synthesized by incorporating deuterium into the molecular structure of 4-Mercapto-4-methyl-2-pentanone. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions under controlled conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carefully monitored to ensure the purity and consistency of the final product. The compound is typically stored and transported at room temperature, with specific storage conditions outlined in the Certificate of Analysis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbutyl isobutyrate-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Methylbutyl isobutyrate-d7 is widely used in scientific research, including:
Chemistry: As a tracer for quantitation in drug development and other chemical studies.
Biology: Used in metabolic studies to understand the pharmacokinetics of drugs.
Medicine: Helps in the development of new pharmaceuticals by providing insights into drug metabolism.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Methylbutyl isobutyrate-d7 involves its incorporation into drug molecules as a deuterated tracer. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the drugs, providing valuable information on their behavior in biological systems. The molecular targets and pathways involved depend on the specific drug and its intended use .
Comparación Con Compuestos Similares
2-Methylbutyl isobutyrate-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
- D-Valine-d8
- cis-4-Hepten-1-ol-d2
- Perphenazine-d8 dihydrochloride
- Ammonium-15N,d4 chloride
- N-Desethyl amodiaquine-d5
These compounds also incorporate stable isotopes and are used in various research applications, but this compound is particularly noted for its role in drug development studies.
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
165.28 g/mol |
Nombre IUPAC |
2-methylbutyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C9H18O2/c1-5-8(4)6-11-9(10)7(2)3/h7-8H,5-6H2,1-4H3/i2D3,3D3,7D |
Clave InChI |
DUAXUBMIVRZGCO-JUDUDPTMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C(=O)OCC(C)CC)C([2H])([2H])[2H] |
SMILES canónico |
CCC(C)COC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)












